3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid
Beschreibung
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of methoxy groups and a ketone functional group attached to a benzoic acid core
Eigenschaften
CAS-Nummer |
918536-65-9 |
|---|---|
Molekularformel |
C19H20O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid |
InChI |
InChI=1S/C19H20O5/c1-12(20)11-16(13-7-9-14(23-2)10-8-13)18-15(19(21)22)5-4-6-17(18)24-3/h4-10,16H,11H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
WJNYOFNLTSEFAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC=C(C=C1)OC)C2=C(C=CC=C2OC)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with 4-methoxyphenylacetone in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxybenzoic acid
- 3-Methoxybenzoic acid
- 4-Methoxyphenylacetic acid
- 3-Methoxyphenylacetic acid
Uniqueness
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid is unique due to the presence of both methoxy and ketone functional groups, which confer distinct chemical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
